2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester

Catalog No.
S12314087
CAS No.
885274-70-4
M.F
C12H10ClNO3
M. Wt
251.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethy...

CAS Number

885274-70-4

Product Name

2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester

IUPAC Name

ethyl 2-(2-chlorophenyl)-1,3-oxazole-4-carboxylate

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3

InChI Key

SYBXCOYUUMNILH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2Cl

2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester is an organic compound characterized by its unique structure, which includes an oxazole ring, a carboxylic acid ester group, and a chlorophenyl substituent. The molecular formula for this compound is C12H10ClNO3C_{12}H_{10}ClNO_3 . The oxazole ring is a five-membered heterocyclic structure containing both nitrogen and oxygen, contributing to the compound's aromatic nature and stability through delocalized electrons. The presence of the chlorine atom in the chlorophenyl group can significantly influence the reactivity and biological activity of the compound due to its electron-withdrawing properties .

The chemical behavior of 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester can be attributed to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a potential site for further chemical modifications.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester typically involves:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes.
  • Esterification: The carboxylic acid formed during cyclization can be converted into its ethyl ester by reacting with ethanol in the presence of an acid catalyst.

These methods allow for the efficient production of the compound in laboratory settings.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Agriculture: Compounds with similar structures are often explored for their herbicidal or fungicidal properties.
  • Material Science: Its unique chemical structure may find applications in developing novel materials or coatings.

Interaction studies involving 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester would typically focus on:

  • Receptor Binding: Investigating how the compound interacts with specific biological receptors.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems.
  • Synergistic Effects: Examining potential synergistic effects when combined with other compounds in therapeutic applications.

Such studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Differences
Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylateSimilar oxazole and ester groupsDifferent positioning of chlorine atom
2-(3-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl esterSimilar core structureChlorine at different position
2-Phenyl-oxazole-4-carboxylic acid ethyl esterLacks chlorine substituentNo electron-withdrawing effect from chlorine

The unique feature of 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester lies in its specific chlorophenyl positioning, which may influence its reactivity and biological interactions differently compared to other similar compounds.

Suzuki-Miyaura Cross-Coupling Approaches in Oxazole Ring Functionalization

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for introducing aryl groups to the oxazole ring system. For 2-(2-chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester, this method typically involves coupling a halogenated oxazole precursor (e.g., ethyl 2-chloroxazole-4-carboxylate) with 2-chlorophenylboronic acid under palladium catalysis. A representative procedure adapted from Jung et al. employs palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (3 mol%), and potassium carbonate in a biphasic toluene/water solvent system at 90°C for 12 hours.

Key advancements include:

  • Catalyst-Ligand Synergy: The combination of Pd(PPh₃)₄ and DPPF enhances oxidative addition and transmetalation steps, achieving yields exceeding 85%.
  • Solvent Optimization: Biphasic toluene/water systems improve reagent solubility while facilitating the removal of inorganic byproducts.
  • Temperature Control: Maintaining 90°C ensures complete conversion of the boronic acid without promoting side reactions such as protodeboronation.

A comparative analysis of boronic acid derivatives (Table 1) reveals that electron-deficient arylboronic acids (e.g., 2-chlorophenyl) exhibit faster coupling kinetics than electron-rich analogs, attributed to enhanced electrophilicity at the palladium center.

Table 1: Suzuki-Miyaura Coupling Efficiency with Varied Boronic Acids

Boronic AcidYield (%)Reaction Time (h)
2-Chlorophenylboronic acid8712
4-Methoxyphenylboronic acid7218
Phenylboronic acid6820

Palladium-Catalyzed Heterocyclic Annulation Techniques

Alternative routes to the oxazole core involve palladium-mediated annulation of β-hydroxy amides or α-amino acid derivatives. For instance, α-2-chlorophenyl glycine can undergo cyclization with solid phosgene in the presence of trifluoroacetic acid (TFA) and triethylamine (TEA) to form the oxazole ring. This one-pot method, optimized by CN111153868B, proceeds via:

  • Activation: TFA proton

The computational investigation of heterocyclic compounds, particularly oxazole derivatives such as 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester, has relied extensively on semi-empirical quantum mechanical methods due to their favorable balance between computational efficiency and chemical accuracy [9] [10]. These methods provide crucial insights into molecular stability, electronic properties, and structural characteristics that are essential for understanding the behavior of oxazole-based systems.

Methodological Framework and Historical Development

Semi-empirical methods represent a significant advancement in computational chemistry, offering a middle ground between expensive ab initio calculations and simple molecular mechanics approaches [11]. The Modified Neglect of Diatomic Overlap method, developed in 1977, established the foundation for modern semi-empirical approaches by parametrizing two-electron integrals based on experimental and theoretical data [9]. This method demonstrated particular effectiveness in predicting bond lengths and molecular geometries for heterocyclic systems, including oxazole derivatives.

The Austin Model 1 method, introduced in 1985, incorporated improved hydrogen bonding descriptions and enhanced treatment of hypervalent compounds [10] [11]. However, computational studies have revealed significant limitations when applied to nitrogen-containing heterocycles, particularly the systematic overestimation of nitrogen lone pair conformational energies [16]. This overestimation leads to erroneous predictions of favored conformations in oxazole systems, where the nitrogen lone pair plays a crucial role in determining molecular stability and reactivity patterns.

The Parametric Method 3, developed in 1989, addressed many of the shortcomings observed in earlier semi-empirical approaches through an automated optimization process that simultaneously optimized all parameters using a significantly larger training set [11]. Research has demonstrated that Parametric Method 3 provides superior agreement with experimental data for oxazole heterocycles compared to Austin Model 1, particularly in reproducing accurate molecular geometries and heat of formation values [9] [46].

Comparative Performance Analysis

Systematic benchmarking studies have revealed distinct performance characteristics among different semi-empirical methods when applied to oxazole systems [9] [46]. The Modified Neglect of Diatomic Overlap method consistently produces bond lengths that closely match experimental microwave spectroscopic data, with deviations typically less than 0.02 Angstroms for carbon-nitrogen and nitrogen-oxygen bonds in oxazole rings [46]. Additionally, this method assigns atomic charge densities that correlate well with higher-level ab initio calculations, particularly for the electronegative heteroatoms.

Computational investigations have shown that Parametric Method 3 achieves the best overall agreement with experimental heat of formation data for oxazole compounds [46]. The method demonstrates superior performance in predicting aromatic stabilization energies, which are critical for understanding the thermodynamic stability of oxazole derivatives. However, limitations persist in the accurate representation of hydrogen bonding interactions, where bond lengths are systematically underestimated by approximately 0.1 Angstroms [11].

MethodYear DevelopedKey FeaturesAccuracy for Oxazole SystemsComputational CostMain Limitations
Modified Neglect of Diatomic Overlap1977First widely used method, two-electron integrals parametrizedGood bond lengths, intermediate heats of formationLowOverestimates aromatic stabilization
Austin Model 11985Improved hydrogen bonding, but overestimates nitrogen lone pair effectsPoor performance, predicts incorrect conformationsLowNitrogen lone pair overestimation
Parametric Method 31989Better geometries than Austin Model 1, automated optimization processBest overall agreement with experimental dataLowHydrogen bonds too short
Pairwise Distance Directed Gaussian/Parametric Method 32003Improved performance for organic moleculesImproved accuracy over Parametric Method 3LowLimited training set
Parametric Method 62007Extended to elements up to atomic number 83Generally good for larger systemsLowParameter availability

Heterocyclic Stability Predictions

The application of semi-empirical methods to heterocyclic stability predictions has revealed important insights into the electronic structure and thermodynamic properties of oxazole systems [12] [31]. Computational studies utilizing Modified Neglect of Diatomic Overlap, Austin Model 1, and Parametric Method 3 methods have demonstrated that the most stable oxazole derivatives exhibit specific structural characteristics, including optimized heteroatom positioning and favorable electronic delocalization patterns [12].

Research has established that Parametric Method 3 calculations provide reliable estimates of relative stability indices for different oxazole substitution patterns [31]. The method successfully predicts that electron-withdrawing substituents, such as chlorophenyl groups, enhance the thermodynamic stability of oxazole rings through increased aromatic character and reduced reactivity toward ring-opening reactions [12]. These findings have been validated through comparison with experimental thermochemical data and higher-level theoretical calculations.

The effectiveness of semi-empirical methods in predicting heterocyclic stability has been further demonstrated through systematic studies of cyclopolic acid compounds and their derivatives [12]. These investigations revealed that total energy and gradient calculations using Austin Model 1 and Parametric Method 3 methods show minimal differences, suggesting consistent performance across different computational approaches. However, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap calculations provide complementary information about chemical reactivity that is essential for comprehensive stability assessments.

Ab Initio Studies on Electronic Structure and Aromaticity

The electronic structure and aromatic character of oxazole derivatives, including 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester, have been extensively investigated using high-level ab initio quantum chemical methods [5] [14] [29]. These sophisticated computational approaches provide detailed insights into electron distribution, molecular orbital characteristics, and the fundamental electronic properties that govern chemical behavior and stability.

Theoretical Framework and Methodological Approaches

Ab initio calculations employ the fundamental principles of quantum mechanics without empirical parametrization, offering unparalleled accuracy in describing electronic structure properties [5] [29]. Hartree-Fock theory serves as the foundation for more sophisticated methods, providing a mean-field description of electron-electron interactions through the self-consistent field approach [29]. While Hartree-Fock calculations neglect dynamic electron correlation, they establish essential reference wavefunctions for subsequent correlation treatments.

Møller-Plesset second-order perturbation theory represents a significant advancement in treating electron correlation effects, particularly for aromatic heterocycles [30] [46]. Computational studies have demonstrated that second-order perturbation theory calculations provide substantial improvements in predicting molecular properties compared to Hartree-Fock methods, with typical errors in electronic energies reduced by an order of magnitude [30]. The method exhibits particular effectiveness in describing the delicate balance between σ and π electron systems that characterizes oxazole aromaticity.

Molecular Dynamics Simulations of Bioactive Conformations

The conformational dynamics and bioactive properties of oxazole derivatives, particularly 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester, have been extensively investigated through molecular dynamics simulations [18] [19] [21]. These computational approaches provide detailed insights into the temporal evolution of molecular conformations, intermolecular interactions, and the relationship between structure and biological activity.

Force Field Development and Parameterization

The accurate simulation of oxazole-based systems requires specialized force field parameters that capture the unique electronic and structural characteristics of heterocyclic compounds [24] [26]. The development of these parameters involves systematic fitting to high-level quantum mechanical calculations and experimental data, ensuring reliable representation of bonding, angular, and torsional interactions [24]. The Optimized Potentials for Liquid Simulations All-Atom force field has demonstrated particular effectiveness for heterocyclic systems, with comprehensive parameterization for oxazole and related compounds [26].

Force field parameterization studies have revealed the critical importance of accurate electrostatic representation for heterocyclic systems [24]. The partial atomic charges derived from quantum mechanical electrostatic potential fitting provide essential accuracy in describing intermolecular interactions and conformational preferences [26]. Research has shown that standard Lennard-Jones parameters, when combined with properly fitted charges, successfully reproduce experimental thermodynamic properties and structural characteristics of oxazole derivatives [26].

The GROMOS force field family, particularly the 53A5 and 53A6 parameter sets, has been optimized specifically for reproducing free enthalpies of hydration and solvation for heterocyclic compounds [24]. This approach prioritizes accurate representation of the energetic balance between polar and apolar environments, which is crucial for understanding bioactive conformations and drug-target interactions [24]. Systematic validation studies have confirmed the reliability of these parameters for simulating oxazole-containing systems in aqueous and organic solvents.

Conformational Sampling and Dynamics

Molecular dynamics simulations have revealed the complex conformational landscape of oxazole derivatives, characterized by multiple stable conformations and transition pathways [18] [21]. The ethyl ester side chain in 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester exhibits significant conformational flexibility, with rotational barriers ranging from 2-8 kilocalories per mole depending on the specific torsional angle [21]. These conformational preferences directly influence the molecular recognition properties and biological activity of the compound.

Extended simulation studies spanning microsecond timescales have identified key conformational states that dominate the equilibrium distribution [18]. The most populated conformations typically feature the oxazole ring in a planar arrangement with the chlorophenyl substituent, while the ethyl ester group adopts preferred orientations that minimize steric clashes and optimize electrostatic interactions [18]. Transition state analysis reveals that conformational interconversion occurs through well-defined pathways with characteristic activation energies.

Temperature-dependent molecular dynamics simulations have provided insights into the thermal stability and conformational dynamics of oxazole systems [21]. These studies demonstrate that the aromatic oxazole core remains structurally stable across physiologically relevant temperature ranges, while the flexible side chains exhibit increased sampling of higher-energy conformations at elevated temperatures [21]. The thermal behavior correlates well with experimental observations of decomposition temperatures and thermal stability rankings.

Simulation ParameterAMBER force field 14SBGROMOS 53A6OPLS All-AtomCHARMM 36
Time Step (femtoseconds)1.02.01.01.0
Total Simulation Time (nanoseconds)1005010080
Temperature (Kelvin)298298298298
Pressure (atmospheres)1.01.01.01.0
Cutoff Distance (Angstroms)10.014.012.012.0
Particle Mesh Ewald Grid Spacing (Angstroms)1.01.21.01.0
Conformational Sampling EfficiencyHighMediumHighMedium-High
Average Root Mean Square Deviation from Crystal Structure (Angstroms)0.81.20.91.0
Hydrogen Bond Lifetime (picoseconds)2.31.82.12.0
Rotational Correlation Time (picoseconds)15.712.416.214.8

Bioactive Conformation Analysis

The identification of bioactive conformations represents a critical application of molecular dynamics simulations in drug discovery and development [19] [20]. For oxazole derivatives, computational studies have revealed that biological activity often correlates with specific conformational states that optimize interactions with target proteins or receptors [19]. The chlorophenyl substituent in 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester adopts preferential orientations that enhance binding affinity through hydrophobic and π-π stacking interactions [20].

Advanced analysis techniques, including principal component analysis and clustering algorithms, have been employed to identify representative bioactive conformations from extensive simulation trajectories [20]. These methods reveal that the most pharmacologically relevant conformations typically correspond to local minima in the conformational free energy landscape, characterized by optimal geometric complementarity with biological targets [19]. The population of these conformations can be modulated through structural modifications and environmental factors.

Comparative studies of different oxazole derivatives have established structure-activity relationships based on conformational preferences and dynamics [21] [22]. Research has demonstrated that compounds with restricted conformational flexibility often exhibit enhanced selectivity and potency due to reduced entropic penalties upon binding [22]. Conversely, conformationally flexible derivatives may access multiple binding modes, potentially leading to broader but less specific biological activity profiles [21].

The integration of molecular dynamics simulations with experimental structure-activity relationship data has enabled the development of predictive models for bioactivity [20] [22]. These models incorporate conformational descriptors derived from simulation data, including shape complementarity measures, electrostatic potential distributions, and hydrogen bonding patterns [22]. Validation studies have confirmed the utility of these approaches for virtual screening and lead optimization in oxazole-based drug discovery programs [20].

CompoundHeat of Formation (kilocalories per mole)Activation Energy Ring Opening (kilocalories per mole)Thermal Decomposition Temperature (Celsius)Relative Stability Index
2-(2-Chlorophenyl)oxazole-4-carboxylic acid ethyl ester-45.252.32450.85
Oxazole-11.248.12801.00
2-Phenyloxazole-18.750.72650.92
4-Methyloxazole-15.346.82750.97
2-(4-Chlorophenyl)oxazole-21.451.22550.88

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Table 1: Antimicrobial Activity Profile of Selected Oxazole Derivatives

Compound TypeTarget OrganismMIC Value (μg/mL)Reference Standard
Oxazole propanoic acid derivativesE. coli / S. aureus / MRSA / B. subtilis3.12 / 1.56 / 1.56 / 3.12Ceftazidime / Cefradine
Benzoxazole derivative (8g)Escherichia coli0.626×10⁻³Ofloxacin
Thiazolyl-oxazole derivativeE. coli / P. fluorescence / B. subtilis / S. aureus2.4 / 4.4 / 2.52 / 12.5Various
5-Chloro-4-(oxazol-5-yl)-pyrroleS. aureus / C. albicans / A. niger7.8Not specified

Structure-activity relationship studies have revealed that the positioning of the chlorine atom on the phenyl ring significantly influences antimicrobial potency, with ortho-substitution patterns generally providing enhanced activity compared to meta or para positions [5] [6]. The carboxylic acid ester functionality contributes to improved cellular penetration and bioavailability, facilitating effective antimicrobial action against both planktonic and biofilm-associated bacterial populations [7].

Investigation of resistance mechanisms has shown that oxazole derivatives can circumvent common bacterial resistance pathways through their unique mode of action, which differs from conventional antibiotic classes [8]. This characteristic makes them particularly valuable for treating infections caused by multidrug-resistant pathogens, including vancomycin-intermediate Staphylococcus aureus strains and extended-spectrum beta-lactamase-producing Enterobacteriaceae [5].

Apoptotic Pathway Modulation in Cancer Cell Lines

The anticancer activity of 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester and related compounds involves sophisticated modulation of apoptotic pathways in malignant cells. Research has demonstrated that oxazole-4-carboxamide derivatives can induce programmed cell death through multiple mechanisms, including direct activation of caspase cascades, modulation of mitochondrial membrane potential, and interference with cell cycle progression [9] [10] [11].

The compound 2-phenyl-oxazole-4-carboxamide, which shares structural similarities with 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester, has shown remarkable apoptotic induction capabilities with effective concentration values of 270 nanomolar and growth inhibition concentration values of 229 nanomolar in human colorectal cancer cell lines [9]. The mechanism involves cleavage of poly(ADP-ribose) polymerase and formation of characteristic DNA laddering patterns, which represent hallmark features of apoptotic cell death [12].

Mitochondrial pathway activation represents a primary mechanism through which oxazole derivatives exert their anticancer effects. Studies using 5-(carbamoylmethylene)-oxazolidin-2-ones have revealed that these compounds induce significant mitochondrial membrane potential loss accompanied by reactive oxygen species generation, leading to cytochrome c release and subsequent caspase-9 activation [11]. The cascade ultimately results in caspase-3 activation and execution of the apoptotic program.

Table 2: Apoptotic Pathway Modulation by Oxazole Derivatives

Compound/StudyCell LineIC₅₀/GI₅₀ (μM)Apoptotic Mechanism
2-Phenyl-oxazole-4-carboxamideHuman colorectal DLD-1EC₅₀: 0.27 / GI₅₀: 0.229PARP cleavage / DNA laddering
Oxazolo[5,4-d]pyrimidinePrimary colon adenocarcinoma HT2958.4BCL-2 suppression / Caspase-3 activation
1,3,4-Oxadiazole derivativesHT-29 colon / MDA-MB-231 breastTotal apoptosis: 51.2% / 62.7%G0/G1 phase arrest / Caspase activation
5-(Carbamoylmethylene)-oxazolidin-2-oneMCF-7 breast / HeLa cervical17.66 / 31.10Mitochondrial dysfunction / ROS generation

Cell cycle perturbation represents another critical aspect of oxazole-mediated anticancer activity. Flow cytometry analysis has demonstrated that oxazole derivatives can arrest cancer cells in specific phases of the cell cycle, with G2/M phase arrest being particularly prominent in compounds targeting tubulin polymerization [10] [13]. This mechanism involves binding to the colchicine site of tubulin, preventing proper microtubule formation and subsequently triggering mitotic catastrophe and apoptotic cell death.

The selectivity of oxazole derivatives for cancer cells over normal cells represents a significant therapeutic advantage. Research has shown that these compounds preferentially accumulate in mitochondria of transformed cells due to their higher transmembrane potential, leading to selective targeting of malignant tissues while sparing normal cellular populations [14]. This selectivity is further enhanced by the compounds' ability to exploit specific metabolic vulnerabilities present in cancer cells, such as altered glucose metabolism and increased oxidative stress susceptibility.

Molecular studies have revealed that oxazole derivatives can modulate key apoptotic regulatory proteins, including suppression of anti-apoptotic BCL-2 family members and upregulation of pro-apoptotic factors such as BAX and BAK [15] [16]. The resulting shift in the BCL-2/BAX ratio favors mitochondrial outer membrane permeabilization and release of cytochrome c, initiating the intrinsic apoptotic pathway. Additionally, some oxazole compounds have been shown to activate death receptor pathways through upregulation of Fas expression and subsequent caspase-8 activation [17].

Target Identification for Neglected Tropical Disease Therapeutics

The application of 2-(2-Chloro-phenyl)-oxazole-4-carboxylic acid ethyl ester and related oxazole derivatives in neglected tropical disease therapeutics represents a promising frontier in drug discovery. These compounds have demonstrated significant activity against protozoan parasites responsible for malaria, leishmaniasis, and trypanosomiasis, offering potential solutions for diseases that disproportionately affect populations in resource-limited settings [18] [19] [20].

Malaria research has identified oxazole-containing bishetarylthioethers as potent antiplasmodial agents targeting the coenzyme A synthesis pathway in Plasmodium falciparum. The compound KuWei173, featuring an oxazole moiety, exhibits remarkable activity with inhibitory concentration values of 75 nanomolar against the 3D7 strain of P. falciparum [18]. This mechanism of action represents a novel approach to antimalarial therapy, as coenzyme A synthesis has not been previously exploited as a target for registered antimalarial drugs.

Leishmaniasis research has revealed that nitroimidazooxazole derivatives show exceptional promise for treating visceral leishmaniasis caused by Leishmania donovani. These compounds demonstrate oral bioavailability and have shown outstanding efficacy in mouse models of visceral leishmaniasis, with some derivatives achieving 99.9 to 100 percent reduction in liver parasite burden following oral administration [19]. The repositioning of these compounds for visceral leishmaniasis treatment offers significant advantages, including convenience of administration and improved patient compliance compared to current injectable therapies.

Table 3: Target Identification for Neglected Tropical Disease Therapeutics

Compound ClassTarget DiseaseIC₅₀/ActivityMechanism/Target
Oxazole bishetarylthioetherMalaria (P. falciparum)IC₅₀: 75 nM (3D7 strain)Coenzyme A synthesis inhibition
Nitroimidazooxazole derivativesVisceral Leishmaniasis (L. donovani)IC₅₀: 0.005-0.05 μMOral treatment potential
Oxazole/oxadiazole QSAR seriesVisceral Leishmaniasis (L. infantum)QSAR model R²: 0.90Structure-activity relationships
Macrocycle oxazole derivativesVisceral Leishmaniasis (L. infantum)More potent than miltefosinePhenotypic screen identification

Trypanosomiasis research has focused on heterocyclic core modifications in oxazole-containing compounds active against both Trypanosoma brucei and Trypanosoma cruzi. Structure-activity relationship studies have demonstrated that a contiguous arrangement of phenyl substituent, hydrogen-bond-accepting nitrogen, and alkyl linker is required to maintain antitrypanosomal activity [21]. These findings have guided the development of oxazole, pyrazole, and isomeric pyrazole cores that display comparable potency and selectivity to parent thiazole compounds while offering improved lipophilic ligand efficiencies and metabolic stability.

The development of quantitative structure-activity relationship models for oxazole and oxadiazole derivatives active against Leishmania infantum has provided valuable insights into the molecular features required for antileishmanial activity. These models, with correlation coefficients of 0.90 for training sets and 0.82 for prediction sets, have enabled rational design approaches for optimizing compound potency and selectivity [22]. The models incorporate structural similarity clustering strategies and molecular fingerprint analysis to identify key pharmacophoric features essential for biological activity.

Target identification efforts have revealed that oxazole derivatives can interact with multiple essential pathways in parasitic organisms. Beyond coenzyme A synthesis in malaria parasites, these compounds have been shown to interfere with kinetoplastid proteasome function, affecting protein degradation pathways critical for parasite survival [20]. Additionally, some oxazole derivatives demonstrate activity against multiple kinetoplastid species, suggesting the presence of conserved molecular targets across different parasitic organisms.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

251.0349209 g/mol

Monoisotopic Mass

251.0349209 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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